molecular formula C13H19NO B2689277 3-(Cyclopentyloxy)phenethylamine CAS No. 866043-14-3

3-(Cyclopentyloxy)phenethylamine

Cat. No.: B2689277
CAS No.: 866043-14-3
M. Wt: 205.301
InChI Key: JHXHKDVHUKWLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)phenethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by a phenethylamine backbone with a cyclopentyloxy group attached to the benzene ring. Phenethylamines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)phenethylamine typically involves the reduction of substituted β-nitrostyrenes. One effective method employs a combination of sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) as reducing agents. This one-pot procedure allows for the reduction of the nitro group and the double bond in β-nitrostyrenes to yield the corresponding phenethylamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve similar reduction techniques with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)phenethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.

    Reduction: As mentioned, the reduction of β-nitrostyrenes to phenethylamines is a common synthetic route.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and copper(II) chloride (CuCl2) are effective for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce a variety of substituted phenethylamines.

Scientific Research Applications

3-(Cyclopentyloxy)phenethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)phenethylamine involves its interaction with various molecular targets. Phenethylamines are known to affect neurotransmitter systems, particularly by modulating the activity of receptors such as the 5-hydroxytryptamine receptor 2A (5-HT2A). This interaction can influence neural activity, perception, cognition, and mood .

Comparison with Similar Compounds

    2-Phenethylamine: A simpler structure without the cyclopentyloxy group, known for its role as a neurotransmitter.

    4-Methoxyphenethylamine: Similar structure with a methoxy group instead of cyclopentyloxy, used in medicinal chemistry.

    3,4-Methylenedioxyphenethylamine (MDMA): A well-known psychoactive compound with a methylenedioxy group.

Uniqueness: 3-(Cyclopentyloxy)phenethylamine is unique due to the presence of the cyclopentyloxy group, which can influence its pharmacological properties and interactions with biological targets. This structural feature may confer distinct effects compared to other phenethylamines .

Properties

IUPAC Name

2-(3-cyclopentyloxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-9-8-11-4-3-7-13(10-11)15-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXHKDVHUKWLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.